![molecular formula C27H29BrN4O5 B11629798 (3-Bromophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11629798.png)

(3-Bromophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

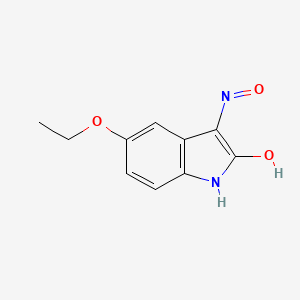

(3-Bromophenyl)[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanon ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung enthält eine Bromphenylgruppe, eine Dimethoxyphenylgruppe und eine Nitrophenylgruppe, die alle über einen Piperazinring miteinander verbunden sind. Ihre einzigartige Struktur ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen teilzunehmen und macht sie zu einem Forschungsobjekt für die wissenschaftliche Forschung.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3-Bromophenyl)[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanon umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein gängiger Weg umfasst die folgenden Schritte:

Herstellung von 3-Bromphenylmethanon: Dies kann durch Bromierung von Phenylmethanon unter Verwendung von Brom in Gegenwart eines Katalysators wie Eisen(III)-bromid erreicht werden.

Synthese von 4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin: Dies beinhaltet die Reaktion von 3,4-Dimethoxyphenylethylamin mit 4-Nitrophenylpiperazin unter geeigneten Bedingungen, z. B. in Gegenwart einer Base wie Natriumhydrid.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung der beiden Zwischenprodukte unter Verwendung eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) zur Bildung der gewünschten Verbindung.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Techniken wie kontinuierliche Fließsynthese und die Verwendung von automatisierten Reaktoren können die Effizienz und Skalierbarkeit verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

Formation of the piperazine derivative: This step involves the reaction of piperazine with 3-bromobenzoyl chloride under basic conditions to form the 3-bromobenzoyl piperazine intermediate.

Coupling with nitroaniline: The intermediate is then reacted with 2-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3-Bromophenyl)[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Das Bromatom in der Bromphenylgruppe kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriummethoxid in Methanol für die nukleophile Substitution.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Phenylderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Synthesewege und die Entwicklung neuartiger Verbindungen.

Biologie

In der biologischen Forschung wird (3-Bromophenyl)[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanon auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen untersucht. Es kann als Sonde zur Untersuchung von Enzymmmechanismen oder als Ligand in Rezeptorbindungsstudien verwendet werden.

Medizin

In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Ihre Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere in den Bereichen Onkologie und Neurologie.

Industrie

Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden. Ihre einzigartige chemische Struktur ermöglicht die Schaffung von Materialien mit verbesserten Leistungsmerkmalen.

Wirkmechanismus

Der Wirkmechanismus von (3-Bromophenyl)[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so die Substratbindung und die anschließende Katalyse verhindert. Zu den an seinem Wirkmechanismus beteiligten Wegen können Signaltransduktionswege, Stoffwechselwege und die Regulation der Genexpression gehören.

Wirkmechanismus

The mechanism of action of 5-[4-(3-BROMOBENZOYL)PIPERAZIN-1-YL]-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-NITROANILINE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the nitroaniline moiety may participate in redox reactions. The bromobenzoyl group can enhance the compound’s binding affinity to certain proteins, making it a potent inhibitor or activator of specific pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(3-Bromophenyl)[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanon: weist Ähnlichkeiten mit anderen Piperazinderivaten auf, wie z. B.:

Einzigartigkeit

Die Einzigartigkeit von (3-Bromophenyl)[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanon liegt in seiner spezifischen Kombination von funktionellen Gruppen und seiner Fähigkeit, an einer Vielzahl von chemischen Reaktionen teilzunehmen. Dies macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie.

Eigenschaften

Molekularformel |

C27H29BrN4O5 |

|---|---|

Molekulargewicht |

569.4 g/mol |

IUPAC-Name |

(3-bromophenyl)-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]methanone |

InChI |

InChI=1S/C27H29BrN4O5/c1-36-25-9-6-19(16-26(25)37-2)10-11-29-23-18-22(7-8-24(23)32(34)35)30-12-14-31(15-13-30)27(33)20-4-3-5-21(28)17-20/h3-9,16-18,29H,10-15H2,1-2H3 |

InChI-Schlüssel |

YQRLGTXVPZMNHY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br)[N+](=O)[O-])OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methoxybenzoyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11629716.png)

![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B11629718.png)

![1-(4-Butoxyphenyl)-3-[4-(4-chlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11629731.png)

![{5-bromo-4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11629738.png)

![(2Z)-2-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11629749.png)

![Propan-2-yl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11629757.png)

![6-Amino-4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11629762.png)

![2-(4-chlorophenyl)-3-{2-[2-(propan-2-yloxy)phenoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11629764.png)

![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B11629772.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629773.png)

![Butyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B11629785.png)

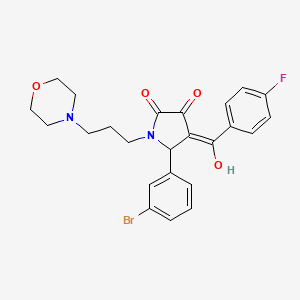

![3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629794.png)